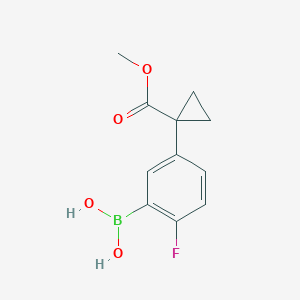

2-氟-5-(1-(甲氧基羰基)环丙基)苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxycarbonyl cyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

科学研究应用

Medicinal Chemistry

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid has been investigated for its potential as a therapeutic agent due to its ability to inhibit various biological targets.

Inhibition Studies:

- Recent studies have highlighted its inhibitory effects on specific kinases, such as DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in neurodegenerative diseases and cancers. The compound exhibits nanomolar-level inhibitory activity against DYRK1A, suggesting potential for targeted therapy in conditions like Alzheimer's disease.

Case Study: Neuroprotection

In a study focused on neuroprotection, derivatives of this compound were synthesized and evaluated for their effects on cognitive function in animal models of Alzheimer's disease. Results showed:

- Cognitive Improvement: Enhanced performance in memory tasks.

- Biomarker Analysis: Reduced levels of phosphorylated tau were observed post-treatment, indicating a potential mechanism for neuroprotection.

Antimicrobial Activity

The antimicrobial properties of boronic acids have been well-documented, and this compound is no exception. Its structural similarity to other known antimicrobial agents allows it to interact with bacterial enzymes effectively.

Research Findings:

- The compound demonstrated moderate antibacterial activity against strains such as Escherichia coli and Candida albicans. In vitro studies revealed that it could inhibit the growth of these microorganisms at specific concentrations, suggesting its potential use as an antimicrobial agent .

Synthetic Applications

In synthetic chemistry, boronic acids are widely used in Suzuki coupling reactions, which are essential for constructing complex organic molecules. The unique properties of 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid make it suitable for:

- Cross-coupling reactions: Facilitating the formation of carbon-carbon bonds.

- Functionalization of aromatic compounds: Allowing for the introduction of various functional groups into complex molecules.

作用机制

Target of Action

The primary target of 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of many complex organic compounds .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of the boronic acid component can help mitigate costs and improve sustainability .

化学反应分析

Types of Reactions

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid can undergo several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The fluoro and methoxycarbonyl cyclopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Substituted phenylboronic acids with different functional groups.

相似化合物的比较

Similar Compounds

Phenylboronic acid: Lacks the fluoro and methoxycarbonyl cyclopropyl groups, making it less sterically hindered.

2-Fluorophenylboronic acid: Similar in structure but lacks the methoxycarbonyl cyclopropyl group.

Cyclopropylboronic acid: Contains the cyclopropyl group but lacks the phenyl and fluoro substituents.

Uniqueness

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is unique due to the combination of its fluoro and methoxycarbonyl cyclopropyl substituents, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions in various chemical and biological contexts .

生物活性

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid, with the CAS number 2377608-18-7, is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes a cyclopropyl group and a fluorine atom, which may influence its interaction with biological targets.

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can affect various biological processes. The specific mechanism of action for 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is still under investigation, but it is hypothesized to involve modulation of enzyme activity and interference with cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that boronic acids can exhibit anticancer properties through the inhibition of proteasomal activity. For instance, compounds similar to 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid have shown promising results in inhibiting the growth of various cancer cell lines.

- In vitro Studies :

- Mechanistic Insights :

Enzyme Inhibition

Boronic acids are also known to inhibit serine proteases and other enzymes involved in cellular regulation. The presence of the methoxycarbonyl group in this compound may enhance its binding affinity to target enzymes.

Case Studies and Research Findings

属性

IUPAC Name |

[2-fluoro-5-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BFO4/c1-17-10(14)11(4-5-11)7-2-3-9(13)8(6-7)12(15)16/h2-3,6,15-16H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKIONORIVSKPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2(CC2)C(=O)OC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。